(S)-3-cyclohexene-1-methanol (S)-3-cyclohexene-1-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14386522
InChI: InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2/t7-/m1/s1
SMILES:
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

(S)-3-cyclohexene-1-methanol

CAS No.:

Cat. No.: VC14386522

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-cyclohexene-1-methanol -

Specification

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name [(1S)-cyclohex-3-en-1-yl]methanol
Standard InChI InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2/t7-/m1/s1
Standard InChI Key VEIYJWQZNGASMA-SSDOTTSWSA-N
Isomeric SMILES C1C[C@@H](CC=C1)CO
Canonical SMILES C1CC(CC=C1)CO

Introduction

Chemical Identity and Structural Characteristics

(S)-3-Cyclohexene-1-methanol (CAS: 1679-51-2) has the molecular formula C₇H₁₂O and a molar mass of 112.17 g/mol . Its IUPAC name is (cyclohex-3-en-1-yl)methanol, and it is alternatively termed 1,2,3,6-tetrahydrobenzyl alcohol or 3-cyclohexen-1-methanol . The (S)-enantiomer distinguishes itself through its spatial arrangement, with the hydroxymethyl group occupying a specific stereochemical position on the cyclohexene ring.

The compound’s structure features a six-membered cyclohexene ring with one double bond (between C3 and C4) and a hydroxymethyl (-CH₂OH) substituent at C1 . This configuration introduces both rigidity from the cyclic framework and reactivity from the hydroxyl group, enabling participation in hydrogen bonding and oxidation reactions .

Physicochemical Properties

Thermal and Solubility Profiles

(S)-3-Cyclohexene-1-methanol is a colorless to pale yellow liquid at room temperature . Key thermodynamic properties include:

PropertyValueSource
Boiling Point190–192 °C (lit.)
80–85 °C at 18 mmHg (lit.)
Density0.961 g/mL at 25 °C
Refractive IndexNot reported
Flash Point169 °F (76 °C)
SolubilitySlightly soluble in chloroform, ethyl acetate, and methanol
pKa15.20 ± 0.10 (Predicted)

The compound’s limited solubility in polar solvents like methanol suggests moderate hydrophobicity, likely due to the nonpolar cyclohexene backbone . The predicted pKa of 15.20 aligns with typical tertiary alcohols, indicating weak acidity .

Synthesis and Production

Enantioselective Approaches

Chiral resolution or asymmetric catalysis may yield the (S)-enantiomer. A study by Bothwell et al. demonstrated the use of iron(III) p-toluenesulfonate hexahydrate in methanol to achieve chemoselective reactions with 73% yield for a methyl-substituted analog, 6-methyl-3-cyclohexene-1-methanol . Similar strategies, employing chiral ligands or enzymes, could theoretically isolate the (S)-form, though experimental validation remains lacking.

Applications and Functional Roles

Industrial and Material Science Applications

The racemic form of 3-cyclohexene-1-methanol serves as a precursor in polymer chemistry. It is employed in synthesizing photo-cross-linkable polymers with redissolution properties, which are valuable for coatings and adhesives . The hydroxymethyl group facilitates cross-linking under UV light, enhancing material durability .

Biological and Ecological Significance

(S)-3-Cyclohexene-1-methanol is postulated to act as a plant metabolite, analogous to its structural relative (-)-α-terpineol, which is a known monoterpene alcohol in Pinus sylvestris (Scots pine) essential oils . These compounds likely contribute to plant defense mechanisms against herbivores and pathogens .

Research Gaps and Future Directions

Despite its utility, the (S)-enantiomer of 3-cyclohexene-1-methanol remains understudied. Critical research priorities include:

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to produce high-purity (S)-forms.

  • Biological Activity Screening: Evaluating antimicrobial or antifungal properties in plant models.

  • Thermodynamic Data: Measuring refractive indices, enthalpies of vaporization, and phase diagrams.

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